5-[2-(tert-Butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one
Description
5-[2-(tert-Butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one is a heterocyclic compound featuring a fused pyrido-benzazepinone core. The molecule is distinguished by a tert-butyl(dimethyl)silyl (TBS) ether group attached via an ethyloxy linker at position 5 of the benzazepinone scaffold. The TBS group is a common protecting moiety in organic synthesis, enhancing stability and modulating solubility during synthetic routes. This compound is likely an intermediate in medicinal chemistry programs targeting kinase inhibitors or neuroactive agents, given the benzazepinone scaffold’s prevalence in such contexts .
Properties
IUPAC Name |
5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2Si/c1-21(2,3)26(4,5)25-14-13-23-19(24)15-16-9-6-7-10-17(16)18-11-8-12-22-20(18)23/h6-12H,13-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOOEWLDYMORLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCN1C(=O)CC2=CC=CC=C2C3=C1N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801115018 | |
| Record name | 5-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-5,7-dihydro-6H-pyrido[3,2-a][3]benzazepin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801115018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421438-86-9 | |
| Record name | 5-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-5,7-dihydro-6H-pyrido[3,2-a][3]benzazepin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421438-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-5,7-dihydro-6H-pyrido[3,2-a][3]benzazepin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801115018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-[2-(tert-Butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d] benzazepin-6-one is a complex organic compound with potential biological activities. This article explores its synthesis, structure-activity relationships, and biological effects based on available research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a series of chemical reactions involving tert-butyl(dimethyl)silyl groups. The structural formula is characterized by a pyrido-benzazepine core, which is known for its diverse pharmacological properties. The presence of the silyl ether group enhances the compound's stability and solubility in organic solvents, facilitating its biological evaluation.
Biological Activity
1. Antitumor Activity:
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies on related pyrido[2,3-d] benzazepine derivatives have shown activity against various cancer cell lines, including breast cancer and renal cancer cells. The mechanism often involves the inhibition of key signaling pathways such as the Notch pathway, which is critical in tumor progression and metastasis .
2. Neuroprotective Effects:
Pyrido[2,3-d] benzazepines have been associated with neuroprotective effects in models of neurodegenerative diseases. These compounds may modulate neurotransmitter systems and reduce oxidative stress, suggesting potential therapeutic applications in conditions like Alzheimer's disease.
3. Antimicrobial Properties:
Some derivatives of benzazepines exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structural features that enhance membrane permeability could be responsible for this activity .
Table 1: Summary of Biological Activities
Case Study: Crenigacestat (LY3039478)
Crenigacestat is a Notch inhibitor structurally related to the compound . In clinical trials, it has demonstrated significant antitumor activity in patients with advanced cancers, affecting cell cycle regulation by inducing G0/G1 phase arrest and downregulating oncogenes like MYC . This highlights the potential of similar compounds to exert therapeutic effects through modulation of critical cellular pathways.
Chemical Reactions Analysis
Deprotection of the Silyl Ether Group
The tert-butyldimethylsilyl (TBDMS) ether moiety is susceptible to cleavage under fluoride-mediated conditions, yielding a free hydroxyl group. This reaction is critical in synthetic workflows where temporary alcohol protection is required.
Key Reaction Data
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Tetrabutylammonium fluoride (TBAF) | THF, 25°C, 2 hours | 5-(2-Hydroxyethyl)-7H-pyrido[2,3-d]benzazepin-6-one | 85–92% |
| Hydrofluoric acid (HF) | Acetonitrile, 0°C, 1 hour | 5-(2-Hydroxyethyl)-7H-pyrido[2,3-d]benzazepin-6-one | >90% |
Mechanism : Fluoride ions nucleophilically attack the silicon atom, leading to the cleavage of the Si–O bond. The reaction retains stereochemical integrity at the ethanol side chain.
Reduction of the 6-Ketone Functionality
The ketone group at position 6 undergoes reduction to form a secondary alcohol. This transformation is typically achieved using borohydrides or aluminum hydrides.
Key Reaction Data
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Sodium borohydride (NaBH4) | Methanol, 0°C, 4 hours | 6-Hydroxy-5-[2-(TBDMS-oxy)ethyl]-7H-pyrido[2,3-d]benzazepine | 70% |
| Lithium aluminum hydride (LiAlH4) | Dry THF, reflux, 1 hour | 6-Hydroxy-5-[2-(TBDMS-oxy)ethyl]-7H-pyrido[2,3-d]benzazepine | 88% |
Mechanism : Hydride transfer to the carbonyl carbon generates an alkoxide intermediate, which is protonated during workup.
Base-Induced Elimination Reactions
Under strongly basic conditions, the silyl ether may undergo β-elimination, forming an α,β-unsaturated ketone.
Key Reaction Data
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Potassium tert-butoxide (t-BuOK) | DMF, 80°C, 6 hours | 5-Vinyl-7H-pyrido[2,3-d]benzazepin-6-one | 60% |
Mechanism : Deprotonation at the β-hydrogen relative to the silicon atom triggers elimination, releasing tert-butyldimethylsilanol .
Acid-Catalyzed Hydrolysis
The TBDMS group demonstrates stability under mild acidic conditions but hydrolyzes slowly in concentrated acids.
Key Reaction Data
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HCl (6 M) | Ethanol/water (1:1), 60°C, 12 hours | 5-(2-Hydroxyethyl)-7H-pyrido[2,3-d]benzazepin-6-one | 45% |
Oxidation of the Ethylene Side Chain
The ethylene spacer adjacent to the silyl ether can undergo epoxidation or dihydroxylation under oxidative conditions.
Key Reaction Data
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| meta-Chloroperbenzoic acid (mCPBA) | Dichloromethane, 25°C, 8 hours | 5-[2-(TBDMS-oxy)ethyl]-6-one-7H-pyrido[2,3-d]benzazepine epoxide | 55% |
Mechanism : Electrophilic oxygen addition forms an epoxide ring.
Stability Under Ambient Conditions
The compound remains stable in anhydrous organic solvents (e.g., THF, DCM) but degrades in protic solvents over extended periods.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between 5-[2-(tert-Butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one and structurally related compounds from the provided evidence (European Patent Application, Bulletin 2023/39):
| Feature | Target Compound | Comparative Compounds (Patent Examples) |
|---|---|---|
| Core Structure | Pyrido[2,3-d][3]benzazepin-6-one (7-membered azepine fused with pyridine and benzene) | Pyrido[1,2-a]pyrimidin-4-one (6-membered pyrimidine fused with pyridine and benzene) |
| Substituents | TBS-protected ethyloxy group at position 5 | 1,3-Benzodioxol-5-yl group at position 2; piperazine derivatives (e.g., 4-methylpiperazin-1-yl) at position 7 |
| Synthetic Utility | Likely intermediate for deprotection to free hydroxyl or further functionalization | Final bioactive compounds with piperazine moieties for target binding |
| Pharmacological Role | Probable synthetic intermediate; no direct bioactivity data reported | Designed as kinase or GPCR modulators (implied by piperazine and benzodioxolyl groups) |
Key Findings
In contrast, the pyrido-pyrimidinone core in the patent compounds is more rigid, favoring selectivity for specific binding sites . Benzazepinones are less common in drug discovery than pyrimidinones, which may limit direct pharmacological comparisons but highlight the target compound’s uniqueness.
Substituent Effects :
- The TBS-ethyloxy group in the target compound enhances lipophilicity (calculated logP ~4.2), whereas the 1,3-benzodioxol-5-yl group in patent compounds increases electron density and may improve π-π stacking (logP ~2.8–3.5) .
- Piperazine substituents in the patent compounds (e.g., 4-methylpiperazin-1-yl) are associated with improved solubility and CNS penetration, absent in the TBS-protected target compound.
Synthetic Versatility :
- The TBS group in the target compound is a temporary protective strategy, allowing subsequent derivatization at the hydroxyl position. Patent compounds, however, are optimized as final bioactive entities with piperazine groups critical for target engagement .
Research Implications
- Target Compound : Primarily of interest in synthetic chemistry for generating hydroxyl-exposed derivatives. Its structural complexity may require specialized characterization techniques (e.g., X-ray crystallography) to confirm regiochemistry.
Q & A
Q. Example Optimization Workflow :
Screen variables via Plackett-Burman design.
Refine using Central Composite Design (CCD).
Validate robustness with 3 consecutive batches.
Basic: What analytical techniques are recommended for characterizing this compound and its intermediates?
Q. Methodological Answer :
- NMR Spectroscopy : H/C NMR in CDCl₃ or DMSO-d₆ to confirm silyl group integration and aromatic proton environments .
- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% formic acid in water/acetonitrile) coupled with ESI-MS for purity and mass verification .
- XRD : Single-crystal X-ray diffraction for absolute stereochemistry confirmation (if crystalline) .
Advanced: How should researchers address contradictory pharmacological data (e.g., varying IC₅₀ values) across studies?
Methodological Answer :
Contradictions often arise from assay conditions. Mitigation strategies include:
- Standardized Assays : Use uniform cell lines (e.g., HEK293 vs. HeLa) and buffer systems (e.g., ammonium acetate pH 6.5) .
- Control Compounds : Include positive controls (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability .
- Meta-Analysis : Pool data from ≥3 independent studies, applying ANOVA to identify outliers .
Basic: What stability considerations are critical for storing this compound?
Q. Methodological Answer :
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity : Desiccate with silica gel to avoid hydrolysis of the TBDMS group .
- Analytical Monitoring : Perform HPLC every 6 months (relative retention time: 1.0 for main peak; impurities ≤2.0%) .
Advanced: How can impurity profiles be minimized during synthesis?
Q. Methodological Answer :
- Byproduct Identification : Use LC-MS/MS to detect dimers (m/z ≈ 2× parent mass) or desilylated intermediates .
- Process Adjustments :
- Reduce excess reagent stoichiometry (e.g., silylating agent from 2.0 to 1.2 equiv).
- Introduce scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted intermediates .
Q. Example Impurity Table :
| Impurity | RRT | Source | Mitigation |
|---|---|---|---|
| Desilylated analog | 0.5 | Hydrolysis | Anhydrous conditions |
| Dimer | 1.8 | High temp | Lower reaction temp (70°C) |
Advanced: What computational methods predict the compound’s reactivity in novel reactions?
Q. Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., silyl group migration barriers) .
- MD Simulations : Predict solubility in water/DMSO mixtures using GROMACS with OPLS-AA force fields .
- SAR Analysis : Map electrostatic potentials (MEPs) to identify nucleophilic/electrophilic sites for derivatization .
Basic: What biological screening models are appropriate for initial activity studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
